![molecular formula C12H15BrN4OS B2538196 4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide CAS No. 2034460-85-8](/img/structure/B2538196.png)
4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide
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Overview
Description
The compound "4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide" is a chemical entity that appears to be related to a class of compounds that involve a thiophene moiety and a bromine atom attached to it, along with a carboxamide group and a triazole ring. This type of compound could potentially have applications in various fields such as medicinal chemistry due to the presence of the triazole ring, which is a common motif in pharmaceuticals.
Synthesis Analysis
The synthesis of related thiophene carboxamide derivatives involves multi-step reactions, including lithiation and bromination. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was achieved through a four-step protocol starting from thiophene, with an overall yield of 47% . This suggests that the synthesis of the compound might also involve similar steps, such as lithiation to introduce the 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl group, followed by bromination to attach the bromine atom at the 4-position of the thiophene ring.
Molecular Structure Analysis
While the exact molecular structure of the compound is not provided, the structure can be inferred from related compounds. For example, the synthesis of nitrogen-rich energetic compounds with a triazole ring, such as 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, has been reported . These compounds were characterized using spectroscopic methods, suggesting that similar characterization techniques could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
The compound likely participates in chemical reactions typical of its functional groups. The bromine atom on the thiophene ring could undergo further substitution reactions, while the carboxamide group might be involved in the formation of hydrogen bonds or amide bond formation reactions. The triazole ring could engage in nucleophilic substitution reactions or act as a ligand in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the bromine atom and the carboxamide group could affect its boiling point, melting point, and solubility in various solvents. The triazole ring could confer stability and potential biological activity. The related compound 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole exhibited good thermal stability with a decomposition peak temperature of 332.6 °C, which might suggest similar stability for the compound .
Scientific Research Applications
Synthesis and Material Applications
- Photostabilization of PVC : New thiophene derivatives, including compounds structurally related to "4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide," have been synthesized and used as photostabilizers for rigid poly(vinyl chloride) (PVC), showing significant reduction in photodegradation levels (Balakit et al., 2015).
Medicinal Chemistry Applications
- Antileishmanial Activity : Derivatives of 4-amino-1,2,4-triazole, sharing a structural motif with the compound , have been theoretically studied and tested for antileishmanial activity, showing significant potential against Leishmania infantum promastigotes (Süleymanoğlu et al., 2017).
Organic Synthesis Applications
- Efficient Route to Alkyl Chlorides : A method involving 2,4,6-trichloro[1,3,5]triazine and N,N-dimethyl formamide allows for efficient conversion of alcohols and beta-amino alcohols to corresponding chlorides and bromides, which could be applied to the synthesis or functionalization of similar compounds (De Luca et al., 2002).
Structural and Chemical Characterization
- Crystal Structure Analysis : Studies involving the crystal structure of compounds like "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide" provide insights into the molecular architecture and potential interaction mechanisms of bromo-substituted carboxamide derivatives, which could be relevant for understanding the structural properties of the compound (Anuradha et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4OS/c1-8(2)10(6-17-4-3-14-16-17)15-12(18)11-5-9(13)7-19-11/h3-5,7-8,10H,6H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQCNIBSIYSJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide |
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